molecular formula C14H8Br2O4 B1670428 Dibromsalicil CAS No. 523-88-6

Dibromsalicil

Cat. No.: B1670428
CAS No.: 523-88-6
M. Wt: 400.02 g/mol
InChI Key: AAOYLOCWJSLLJU-UHFFFAOYSA-N
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Preparation Methods

Dibromsalicil can be synthesized by heating dibromodimethoxybenzil in nitrobenzene in the presence of aluminum chloride . This method involves the following steps:

    Starting Materials: Dibromodimethoxybenzil and nitrobenzene.

    Catalyst: Aluminum chloride.

    Reaction Conditions: Heating the mixture to facilitate the reaction.

For industrial production, the process may involve scaling up the reaction conditions and optimizing the yield through controlled temperature and pressure settings.

Chemical Reactions Analysis

Dibromsalicil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibromsalicil has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dibromsalicil involves its interaction with microbial cell membranes, leading to disruption and subsequent cell death. The compound’s bromine atoms play a crucial role in its antiseptic properties by facilitating the oxidation of cellular components in microbes .

Comparison with Similar Compounds

Dibromsalicil can be compared with other similar compounds such as:

    Dibromodimethoxybenzil: A precursor in the synthesis of this compound.

    Dibromosalicyl: Another brominated phenolic compound with similar antiseptic properties.

    Dibrosal: A related compound with comparable chemical structure and uses.

This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it particularly effective as an antiseptic and germicide .

Properties

IUPAC Name

1,2-bis(5-bromo-2-hydroxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2O4/c15-7-1-3-11(17)9(5-7)13(19)14(20)10-6-8(16)2-4-12(10)18/h1-6,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOYLOCWJSLLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)C(=O)C2=C(C=CC(=C2)Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200328
Record name Dibromsalicil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-88-6
Record name 1,2-Bis(5-bromo-2-hydroxyphenyl)-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=523-88-6
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Record name Dibromsalicil
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromosalicil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13235
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Record name Dibromsalicil
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Record name Bis(5-bromo-2-hydroxyphenyl)ethanedione
Source European Chemicals Agency (ECHA)
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Record name DIBROMOSALICIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary known biological activity of Dibromosalicil?

A1: Dibromosalicil demonstrates in vitro antibacterial activity. Research has shown its efficacy against various bacterial species, particularly Actinomyces viscosus [, ].

Q2: Are there any other compounds with similar activity to Dibromosalicil?

A2: Yes, research indicates that 3,5,4'-tribromosalicylanilide exhibits a broader spectrum of antiplaque activity compared to Dibromosalicil, being effective against Actinomyces viscosus, Actinomyces naeslundii, Streptococcus mutans, and Streptococcus sanguis [].

Q3: What is the mechanism of action of Dibromosalicil against bacteria?

A3: While the provided abstracts don't delve into the specific mechanism, one study [] focuses on the "inhibition of bacterial growth" by Dibromosalicil. Further research is needed to elucidate the precise molecular interactions and pathways affected.

Q4: Are there any studies on the potential for Dibromosalicil resistance in bacteria?

A4: One study specifically investigates the "mode of action of Dibromosalicil in staphylococci" []. This suggests research has explored potential resistance mechanisms, although specific details are not provided in the abstract.

Q5: Are there any known structural analogs of Dibromosalicil and their activity?

A6: While not directly a structural analog, research on "Salicil and Related Compounds" [] explores fungistatic properties, suggesting that structural modifications within this chemical family can influence biological activity.

Q6: Has the synthesis of Dibromosalicil been reported in the literature?

A7: Yes, one study focuses on the "Synthesis of 5,5'-dibromosalicil and related compounds" [], indicating established synthetic routes for this compound.

Q7: Are there any studies on the stability of Dibromosalicil formulations?

A8: Although the provided abstracts don't directly address formulation stability, the study mentioning "Dibromsalicil preparations in stomatology" [] implies the existence of formulations and, by extension, research on their stability.

Q8: Have there been any investigations into the potential toxicity of Dibromosalicil?

A9: While not explicitly addressed in the abstracts, the study on "testing Dibromosalicil in animal experiments" [] suggests that toxicological evaluations have been conducted.

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